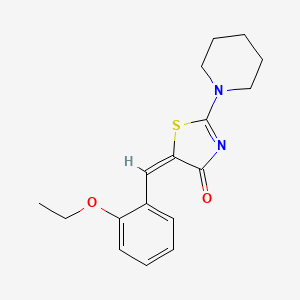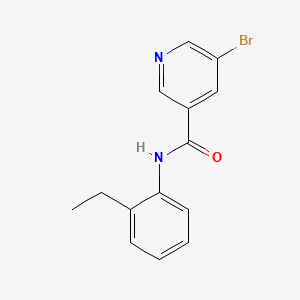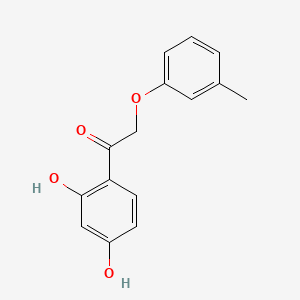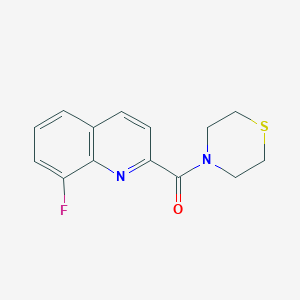
5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazol-4(5H)-one derivatives often involves multicomponent reactions or Knoevenagel condensation processes. These methods are valued for their step-economy, cost-effectiveness, and the ability to introduce a variety of functional groups into the thiazolone backbone, enabling the exploration of biological activities. For instance, a similar compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, was synthesized using a one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine, showcasing the adaptability of this synthesis approach (Sydorenko et al., 2022).
科学的研究の応用
Antimicrobial and Antifungal Activities
Studies have demonstrated the potential of various thiazolidinone derivatives, including compounds similar to 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, as antimicrobial and antifungal agents. Specifically, compounds with the thiazol-4(5H)-one core have shown significant antimicrobial activity against a range of bacterial and fungal strains. This suggests that derivatives like 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one could be promising candidates for the development of new antimicrobial and antifungal medications, addressing the growing concern over antibiotic resistance. The structural versatility of these compounds allows for the synthesis of a wide array of derivatives,potentially enhancing their biological activity and specificity against various pathogens. Further research and development in this area could lead to the discovery of novel therapeutic agents, contributing significantly to the field of infectious disease treatment. The synthesis and biological evaluation of thiazolidinone derivatives highlight their potential as a novel class of antimicrobial compounds, offering a new avenue for drug discovery and development against resistant microbial strains (Suresh, Lavanya, & Rao, 2016).
Antioxidant Properties
Another significant area of application for thiazolidinone derivatives, including 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, is their potential as antioxidants. These compounds have been studied for their efficacy in protecting against oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. The ability of these derivatives to act as antioxidants could be harnessed in the development of treatments or supplements aimed at mitigating oxidative damage and enhancing cellular defense mechanisms. The structural attributes of thiazolidinone derivatives, such as their electronic configuration and molecular geometry, contribute to their antioxidant activity, offering a promising foundation for the design of potent antioxidant agents (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).
Anticancer Activity
Research has also indicated the potential of thiazolidinone derivatives in cancer therapy. Compounds structurally related to 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one have been evaluated for their anticancer properties, with some derivatives demonstrating the ability to inhibit the proliferation of various cancer cell lines. These findings open up possibilities for the development of new anticancer agents based on the thiazolidinone scaffold, potentially offering novel mechanisms of action against cancer cells. The exploration of these compounds in cancer research could lead to the identification of new therapeutic targets and strategies for combating cancer (Desai, Jadeja, & Khedkar, 2022).
特性
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-21-14-9-5-4-8-13(14)12-15-16(20)18-17(22-15)19-10-6-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJQEHVHBSASE-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-Ethoxyphenyl)methylidene]-2-(piperidin-1-YL)-4,5-dihydro-1,3-thiazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B5527312.png)



![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5527319.png)
![5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5527325.png)
![N-(2,4-difluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5527346.png)
![(3S)-1-[3-(ethylthio)propanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5527357.png)
![3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5527360.png)
![N-{(3S*,4R*)-4-isopropyl-1-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5527375.png)
![4-methyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5527381.png)

![3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)
